molecular formula C21H20O7 B2918838 (Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 859658-85-8

(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2918838
CAS No.: 859658-85-8
M. Wt: 384.384
InChI Key: ZDMAWEWIQYWSQN-ZDLGFXPLSA-N
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Description

This compound features a benzofuran core substituted with a 3,4-dimethoxybenzylidene group at position 2, a methyl group at position 7, and a methyl oxyacetate ester at position 4. The (Z)-configuration of the benzylidene moiety ensures specific spatial orientation, influencing intermolecular interactions and physicochemical properties. The 3,4-dimethoxy groups enhance electron density via resonance, while the 7-methyl group introduces steric effects that may alter molecular packing or metabolic stability .

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-12-15(27-11-19(22)26-4)8-6-14-20(23)18(28-21(12)14)10-13-5-7-16(24-2)17(9-13)25-3/h5-10H,11H2,1-4H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMAWEWIQYWSQN-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic effects, supported by recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H23NO5
  • Molecular Weight : 369.411 g/mol
  • CAS Number : 61348-95-6

1. Anti-inflammatory Activity

Recent studies have demonstrated that similar benzylidene derivatives exhibit significant anti-inflammatory properties. For instance, compounds with structural similarities have shown inhibition of pro-inflammatory cytokines in vitro. A study indicated that certain analogs could reduce the expression of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

2. Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. In one study, the compound demonstrated a strong ability to scavenge free radicals and inhibit lipid peroxidation in cellular models . This suggests potential applications in preventing oxidative stress-related diseases.

3. Cytotoxic Effects

Cytotoxicity assays on various cancer cell lines have revealed that this compound exhibits selective cytotoxicity. In vitro studies indicated that at concentrations below 20 µM, the compound did not significantly affect cell viability in B16F10 murine melanoma cells, suggesting a favorable safety profile for further development . However, some analogs showed dose-dependent cytotoxic effects at higher concentrations.

Case Study 1: Inhibition of Melanin Production

In an experimental setup using B16F10 cells, several analogs of the compound were tested for their ability to inhibit melanin production. The results indicated that the compound effectively reduced melanin synthesis by inhibiting mushroom tyrosinase activity, a key enzyme in melanin biosynthesis. The IC50 value for one of the most effective analogs was reported at 1.12 µM, significantly lower than that of kojic acid (24.09 µM), a standard reference .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in inflammatory pathways. The results showed strong binding affinities to COX enzymes, suggesting a mechanism for its anti-inflammatory effects .

Summary of Findings

Activity TypeObservationsReference
Anti-inflammatoryInhibition of COX enzymes; reduction in cytokine expression
AntioxidantStrong free radical scavenging; inhibition of lipid peroxidation
CytotoxicitySelective cytotoxicity in cancer cells; non-toxic at low concentrations

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene substituent significantly impacts electronic and steric properties:

  • 4-tert-Butylbenzylidene (CAS 620547-56-0): The bulky tert-butyl group enhances lipophilicity (XLogP3 = 5.2) and steric hindrance, which may improve membrane permeability but reduce solubility .
  • 4-Ethoxybenzylidene (CAS 623117-62-4): The ethoxy group combines moderate electron donation with increased alkyl chain length, balancing solubility and lipophilicity .

Ester Group Modifications

  • Methyl ester (main compound): Higher hydrophilicity compared to ethyl esters, favoring aqueous solubility.

Unique Features of the Main Compound

The 7-methyl group on the benzofuran ring distinguishes it from analogs in the evidence, which lack this substitution. This group may influence conformational stability or steric interactions in biological systems.

Data Table: Structural and Physicochemical Comparison

Compound Name Benzylidene Substituent Ester Group Molecular Formula Molecular Weight (g/mol) XLogP3 Reference
(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 3,4-dimethoxy Methyl C19H16O7 356.33 N/A
(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 3-fluoro Methyl C18H13FO5 328.29 N/A
(Z)-methyl 2-((2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 4-tert-butyl Methyl C22H22O5 366.40 5.2
(Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 4-ethoxy Ethyl C21H20O6 368.40 N/A

Research Findings and Implications

  • Electronic Effects : Methoxy and ethoxy groups enhance resonance stabilization, while fluorine and tert-butyl groups modulate electron density and steric bulk. These differences may influence UV absorption profiles or catalytic activity in synthetic applications.
  • The main compound’s polar methoxy groups may offset its ester’s lipophilicity .
  • Metabolic Considerations : Ethyl esters are typically more resistant to esterase-mediated hydrolysis than methyl esters, suggesting longer in vivo stability for the ethyl-substituted analog .

Q & A

Q. How can conflicting bioactivity data from different studies be resolved?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple studies using standardized protocols (e.g., CONSORT guidelines) .
  • Dose-Response Curves : Ensure consistent concentration ranges across experiments .
  • Orthogonal Assays : Validate results with complementary techniques (e.g., SPR alongside enzyme assays) .

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